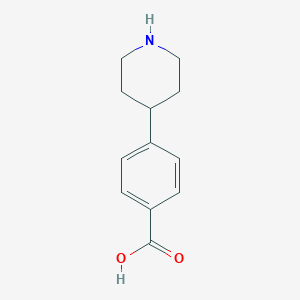

4-(4'-Carboxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLOVOOEKUJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196204-01-0 | |

| Record name | 196204-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(4'-carboxyphenyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(4'-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a multi-step sequence beginning with the readily available N-Boc-4-piperidone, culminating in the target molecule through a key Suzuki-Miyaura coupling reaction. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important compound.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a five-step sequence. The core of this strategy involves the formation of a carbon-carbon bond between the piperidine ring and the phenyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent hydrolysis of a nitrile group yields the final carboxylic acid.

The key stages of the synthesis are:

-

Vinyl Triflate Formation: Conversion of N-Boc-4-piperidone to its corresponding vinyl triflate.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the vinyl triflate with 4-cyanophenylboronic acid.

-

Reduction of the Tetrahydropyridine: Hydrogenation of the double bond within the piperidine ring.

-

Nitrile Hydrolysis and Deprotection: Conversion of the cyano group to a carboxylic acid and removal of the Boc protecting group.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

This initial step activates the 4-position of the N-Boc-4-piperidone for the subsequent Suzuki-Miyaura coupling by converting the ketone into a vinyl triflate.

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Lithium hexamethyldisilazide (LHMDS) (1.1 eq)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LHMDS solution dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF.

-

Add the PhNTf₂ solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the vinyl triflate as a colorless oil.[1][2]

Step 2: Synthesis of tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

This key step forms the C-C bond between the piperidine precursor and the phenyl ring through a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine the vinyl triflate, 4-cyanophenylboronic acid, and Pd(PPh₃)₄.

-

Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 3: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

The double bond in the tetrahydropyridine ring is reduced to yield the fully saturated piperidine ring.

Materials:

-

tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

-

Palladium on carbon (10% Pd/C) (10 mol%)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the tetrahydropyridine derivative in methanol or ethyl acetate in a hydrogenation flask.

-

Add 10% Pd/C to the solution.

-

Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Step 4: Synthesis of 4-(4-carboxyphenyl)piperidine

This final step involves the hydrolysis of the nitrile to a carboxylic acid and the simultaneous or subsequent removal of the Boc protecting group under acidic conditions.

Materials:

-

tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq)

-

Concentrated hydrochloric acid (HCl) or a solution of HBr in acetic acid

-

Water

Procedure:

-

Dissolve the N-Boc-4-(4-cyanophenyl)piperidine in concentrated hydrochloric acid or a solution of hydrobromic acid in acetic acid.

-

Heat the mixture to reflux for 12-24 hours. The hydrolysis of the nitrile and the deprotection of the Boc group occur under these conditions.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base (e.g., NaOH solution) to a pH of approximately 5-6.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or reverse-phase HPLC to obtain 4-(4-carboxyphenyl)piperidine.[3]

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Vinyl Triflate Formation | N-Boc-4-piperidone | tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate | 75-85% |

| 2 | Suzuki-Miyaura Coupling | Vinyl triflate derivative | tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | 60-80% |

| 3 | Hydrogenation | Tetrahydropyridine derivative | tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | >95% |

| 4 | Nitrile Hydrolysis & Deprotection | N-Boc-4-(4-cyanophenyl)piperidine | 4-(4-carboxyphenyl)piperidine | 60-70% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic route to this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

4-(4'-carboxyphenyl)piperidine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-(4'-Carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a piperidine ring linked to a benzoic acid moiety. This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets. This document provides a technical overview of the known chemical properties of this compound, detailed experimental protocols for its characterization, and its potential role in the drug discovery process.

Chemical and Physical Properties

The experimental determination of many physical properties for this compound has not been widely published. The following table summarizes its fundamental identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | 4-(Piperidin-4-yl)benzoic acid | N/A |

| CAS Number | 196204-01-0 | [1][2] |

| Molecular Formula | C12H15NO2 | [2] |

| Molecular Weight | 205.25 g/mol | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases.[4] | N/A |

| pKa | Not available | N/A |

The zwitterionic potential of the molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid, suggests its solubility is highly dependent on pH.[4] In acidic solutions, the piperidine nitrogen will be protonated, while in basic solutions, the carboxylic acid will be deprotonated, both of which would increase aqueous solubility.

Spectroscopic Data

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key chemical and physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4][6]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[5]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[7]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[7][8]

-

Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting range. Allow the apparatus to cool.[6]

-

Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.[4]

Solubility Determination

A qualitative solubility assessment can provide valuable information about the polarity and functional groups present in a molecule.[9]

Methodology:

-

Solvent Selection: Prepare a series of test tubes containing various solvents of differing polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).

-

Sample Addition: Add approximately 25 mg of the compound to 0.75 mL of each solvent.[10]

-

Mixing: Vigorously shake or vortex each test tube to ensure thorough mixing.[10]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. For aqueous solutions, testing the pH can indicate whether an acidic or basic group is responsible for solubility.[9]

-

Recording: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.[11] The choice of solvent is critical, as the compound must be fully dissolved.

-

Filtration: To ensure spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.

-

Data Acquisition: Acquire the spectrum using standard instrument parameters. For ¹³C NMR, a sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.[1] A relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.[1][13]

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1] The spectrum is then calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small, powdered amount of the dry solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[15]

-

Background Scan: Run a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000–400 cm⁻¹.[14]

-

Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the piperidine, C=O stretch of the carboxyl group, and C=C stretches of the aromatic ring).

Visualizations

Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical and spectroscopic characterization of a novel chemical compound.

Role in Drug Discovery Pipeline

Compounds like this compound serve as versatile building blocks or scaffolds in the early stages of drug discovery. The diagram below outlines a simplified drug discovery process, highlighting where such a molecule would be utilized.

References

- 1. molbase.com [molbase.com]

- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 3. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(4-CHLOROPHENYL)PIPERIDINE-4-CARBOXYLIC ACID CAS#: 760943-97-3 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. piperidine-4-carboxylic acid [stenutz.eu]

A Comprehensive Technical Guide to 4-(4'-Carboxyphenyl)piperidine

CAS Number: 196204-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 4-(4'-carboxyphenyl)piperidine. This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in medicinal chemistry, supported by diagrams of relevant biological pathways.

Chemical and Physical Properties

This compound is a piperidine derivative featuring a carboxyphenyl group at the 4-position. Its chemical structure and properties make it a valuable building block in the synthesis of various pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 196204-01-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Boiling Point | 372.1 °C at 760 mmHg | |

| Flash Point | 178.9 °C | |

| Density | 1.145 g/cm³ | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol and DMSO |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between a protected 4-piperidone derivative and 4-carboxyphenylboronic acid.

Materials:

-

N-Boc-4-piperidone

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

-

Addition of Catalyst and Base: Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and an aqueous solution of sodium carbonate (2 M, 2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4'-carboxyphenyl)piperidine.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of hydrochloric acid (e.g., 4 M in dioxane) to remove the Boc protecting group. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: The product, this compound hydrochloride, will precipitate out of the solution. Filter the solid and wash with a cold solvent. To obtain the free base, neutralize the hydrochloride salt with a suitable base.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Analytical Methods

Accurate characterization of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Parameters |

| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution)Detection: UV at 254 nm |

| ¹H NMR | Solvent: DMSO-d₆Chemical Shifts (δ, ppm): 12.8 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.3-3.1 (m, 2H, piperidine-H), 3.0-2.8 (m, 2H, piperidine-H), 2.7-2.5 (m, 1H, piperidine-H), 1.9-1.7 (m, 4H, piperidine-H) |

| ¹³C NMR | Solvent: DMSO-d₆Chemical Shifts (δ, ppm): 167.5, 149.5, 129.8, 129.2, 125.9, 45.1, 42.8, 33.7 |

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Notably, it is described as a vasoconstrictor and a member of the statin class of drugs, which are known to inhibit HMG-CoA reductase.[1]

Derivatives of 4-phenylpiperidine have been investigated for their potential as:

-

Analgesics and Anti-inflammatory Agents : The piperidine scaffold is a common feature in many centrally acting analgesics.

-

Psychoactive Agents : Modifications of the piperidine ring and its substituents have led to the development of compounds with effects on the central nervous system.

-

Enzyme Inhibitors : The carboxyphenyl moiety can interact with the active sites of various enzymes. For example, derivatives have been studied as inhibitors of steroid-5-alpha-reductase.

-

Receptor Ligands : The 4-phenylpiperidine core is present in ligands for various receptors, including serotonin and dopamine receptors.

Potential Role in HMG-CoA Reductase Inhibition

As a member of the statin class, this compound is suggested to play a role in the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in cholesterol production.

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

Safety Information

This technical guide provides a foundational understanding of this compound. For further in-depth research and development, consulting the primary scientific literature is highly recommended.

References

An In-depth Technical Guide to 4-(4'-Carboxyphenyl)piperidine: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4'-carboxyphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and provides an adaptable experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. Furthermore, it explores the biological significance of the piperidine scaffold, with a particular focus on the potential of this compound and its derivatives as modulators of various biological targets. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in drug design. This compound, featuring a piperidine ring linked to a benzoic acid moiety, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed technical understanding of this compound, from its basic molecular characteristics to its synthesis and potential biological roles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-carboxyphenyl group.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 4-(Piperidin-4-yl)benzoic acid | |

| CAS Number | 196204-01-0 | [3] |

| Molecular Formula | C12H15NO2 | [3] |

| Molecular Weight | 205.26 g/mol | [4] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)C(=O)O | [4] |

Synthesis of this compound

A versatile and widely applicable method for the synthesis of 4-arylpiperidines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The following is a detailed, adaptable experimental protocol for the synthesis of this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established methods for the synthesis of related 4-arylpiperidines and can be optimized for the specific substrates.

Reaction Scheme:

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Materials:

-

Piperidine-4-boronic acid pinacol ester

-

4-Bromobenzoic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a Schlenk flask is added 4-bromobenzoic acid (1.0 eq), piperidine-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the flask.

-

Catalyst Addition: Palladium(0) tetrakis(triphenylphosphine) (0.05 eq) is added to the reaction mixture under a positive flow of inert gas.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and washed with an organic solvent like ethyl acetate to remove non-polar impurities. The aqueous layer is then acidified with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data (Predicted and Representative)

The following table summarizes the expected and representative spectral data for this compound. Actual values may vary based on experimental conditions and instrumentation.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring (typically in the range of 7.0-8.0 ppm) and the aliphatic protons of the piperidine ring (typically in the range of 1.5-3.5 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the piperidine ring (25-50 ppm). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (205.26 g/mol ). |

| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and N-H stretch of the secondary amine in the piperidine ring (~3300-3500 cm⁻¹). |

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported in publicly available literature, the piperidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.

Potential as an HMG-CoA Reductase Inhibitor

Some commercial suppliers have suggested that this compound may act as a vasoconstrictor and a member of the statin class of drugs by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[4] This claim, while intriguing, requires rigorous scientific validation through in vitro and in vivo studies to confirm its mechanism of action and therapeutic potential in cardiovascular diseases.

Hypothesized Signaling Pathway Inhibition:

Figure 2: Hypothesized inhibition of the cholesterol synthesis pathway by this compound.

Derivatives in Drug Discovery

Derivatives of 4-arylpiperidines have shown a broad range of biological activities, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutics.

-

Analgesics: The 4-phenylpiperidine scaffold is a core component of several opioid analgesics.[5]

-

Anticancer Agents: Piperidine derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects on cancer cell lines.[6]

-

Neurological Disorders: The piperidine moiety is present in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[1]

Conclusion

This compound is a versatile chemical entity with a straightforward synthetic route and a high potential for derivatization. Its structural similarity to known pharmacophores, combined with preliminary suggestions of its biological activity, makes it an attractive scaffold for further investigation in drug discovery. This technical guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound and its analogues. Further research is warranted to fully elucidate its biological mechanism of action and to explore its structure-activity relationships in various therapeutic contexts.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nwmedj.org [nwmedj.org]

- 3. 196204-01-0 | this compound | Tetrahedron [thsci.com]

- 4. This compound | 196204-01-0 | FC76705 [biosynth.com]

- 5. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on 4-(4'-carboxyphenyl)piperidine: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols relevant to 4-(4'-carboxyphenyl)piperidine and structurally similar compounds. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its characterization. This includes qualitative solubility profiles of related piperidine-4-carboxylic acid, detailed experimental methodologies for solubility determination, and a representative synthetic workflow.

Solubility Data

Table 1: Qualitative Solubility Profile of Piperidine-4-Carboxylic Acid

| Solvent Class | Solvent | Solubility | Rationale |

| Polar Protic | Water | Soluble | The presence of both a carboxylic acid and a piperidine nitrogen allows for hydrogen bonding with water molecules. Solubility is pH-dependent; it is expected to be more soluble in acidic and basic solutions compared to its isoelectric point. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble to Slightly Soluble | Generally soluble in polar alcohols like methanol, but solubility may decrease in less polar alcohols like ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good Solubility | Expected to be a good solvent for many piperidine derivatives. |

| Acetonitrile, Acetone | Moderate Solubility | Anticipated to have moderate solubility in these less polar aprotic solvents. | |

| Non-Polar | Hexane, Toluene | Limited to Insoluble | Due to the polar nature of the carboxylic acid and piperidine ring, solubility in non-polar solvents is expected to be low. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and is considered the gold standard for solubility measurement.[1]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent or buffer of a specific pH.

-

Equilibration: Seal the vials and agitate them using an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid from the supernatant.

-

Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature and pH.[1]

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO.[4][5]

Protocol (Direct UV or Nephelometric Assay):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.[6]

-

Plate Setup: In a microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[5][6]

-

Incubation: Mix the contents and incubate the plate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[6]

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[5][6]

-

Direct UV: Separate the undissolved solid by filtration or centrifugation. Measure the UV absorbance of the supernatant at an appropriate wavelength to determine the concentration of the dissolved compound.[5][6]

-

Synthesis and Reaction Pathways

The piperidine scaffold is a crucial component in many pharmaceuticals.[7] The synthesis of derivatives like this compound often involves multi-step processes. Below is a generalized workflow for the synthesis of a 4-substituted piperidine derivative.

Caption: Generalized synthetic workflow for a 4-substituted piperidine derivative.

This diagram illustrates a common synthetic route starting from 4-piperidone, proceeding through a hydantoin intermediate, followed by protection and hydrolysis to form a key amino acid precursor, and finally a coupling reaction to yield the target compound.[8][9]

Role in Signaling Pathways

Piperidine derivatives are integral to the development of a wide range of therapeutic agents due to their ability to interact with various biological targets.[10][11] They are found in drugs targeting the central nervous system, as well as in anticancer, antiviral, and anti-inflammatory agents.[10][11]

The biological activity of these compounds often stems from their ability to modulate specific cellular signaling pathways. For instance, certain piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[10] Others can act as antagonists for receptors like the histamine H3 and sigma-1 receptors, which are involved in nociceptive (pain) pathways.[12] The specific signaling pathways modulated by this compound would depend on its unique three-dimensional structure and how it interacts with biological macromolecules. Further in-vitro and in-vivo studies are required to elucidate its specific mechanism of action.

Caption: General interaction of a piperidine derivative with a cellular signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 4-(4'-carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(4'-carboxyphenyl)piperidine, a key building block in pharmaceutical and materials science. This document details predicted and analogous spectral data, outlines experimental protocols, and presents logical workflows to aid in the characterization of this compound.

Core Data Presentation

The following tables summarize the predicted ¹³C NMR data and estimated ¹H NMR data for this compound. The ¹³C data is based on a predicted spectrum, while the ¹H data is an estimation derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ) ppm | Multiplicity |

| C1' (Carboxyl) | 165.10 | Singlet |

| C4' (Aromatic) | 149.17 | Singlet |

| C1 (Aromatic) | 140.74 | Singlet |

| C2', C6' (Aromatic) | 131.13, 131.19 | Singlet |

| C3', C5' (Aromatic) | 132.04, 135.70 | Singlet |

| C2, C6 (Piperidine) | 44.80 | - |

| C4 (Piperidine) | - | - |

| C3, C5 (Piperidine) | 25.90 | - |

Source: Predicted data from NP-MRD.[1]

Table 2: Estimated ¹H NMR Data for this compound

| Proton(s) | Estimated Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H2', H6' (Aromatic) | ~7.9-8.1 | Doublet | 2H | ~8.0 |

| H3', H5' (Aromatic) | ~7.4-7.6 | Doublet | 2H | ~8.0 |

| H2ax, H6ax (Piperidine) | ~2.7-2.9 | Triplet of doublets | 2H | - |

| H2eq, H6eq (Piperidine) | ~3.1-3.3 | Doublet of triplets | 2H | - |

| H4 (Piperidine) | ~2.5-2.7 | Multiplet | 1H | - |

| H3ax, H5ax (Piperidine) | ~1.6-1.8 | Multiplet | 2H | - |

| H3eq, H5eq (Piperidine) | ~1.9-2.1 | Multiplet | 2H | - |

| NH (Piperidine) | Broad singlet | 1H | - | |

| COOH | ~12-13 | Broad singlet | 1H | - |

Note: This data is an estimation based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and avoid exchange of the acidic proton. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of CD₃OD can also be used, though the carboxylic acid and NH protons may exchange with deuterium. For ¹³C NMR, D₂O can also be a suitable solvent.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

Pulse Width: A 90° pulse should be used.

-

-

¹³C NMR Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Decoupling: Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

3. Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

References

The Elusive Crystal Structure of 4-(4'-carboxyphenyl)piperidine: A Technical Guide Based on Analogous Compounds

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals.

Despite its significance as a structural motif in medicinal chemistry, a publicly available, experimentally determined crystal structure for 4-(4'-carboxyphenyl)piperidine remains un-deposited in major crystallographic databases as of late 2025. This guide addresses this data gap by providing a comprehensive overview of the crystallographic characteristics of a closely related analogue, 4-carboxypiperidinium chloride, and details the general experimental procedures for obtaining such crucial structural information.

Analysis of a Structurally Related Compound: 4-Carboxypiperidinium Chloride

To provide insight into the likely solid-state conformation and packing of this compound, we present an analysis of the crystal structure of 4-carboxypiperidinium chloride (the hydrochloride salt of 4-piperidinecarboxylic acid). This molecule shares the core piperidine-4-carboxylic acid scaffold.

The crystal structure of 4-carboxypiperidinium chloride reveals that the piperidine ring adopts a stable chair conformation with the carboxylic acid group situated in the equatorial position.[1] This arrangement is sterically favorable and is a common feature in many piperidine derivatives.[2][3][4] The protonation of the piperidine nitrogen is a key feature, influencing the hydrogen bonding network within the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 4-carboxypiperidinium chloride.[1]

| Parameter | Value |

| Chemical Formula | C₆H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0504(4) |

| b (Å) | 7.5070(5) |

| c (Å) | 15.3110(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 810.37(9) |

| Z (molecules per unit cell) | 4 |

Experimental Protocols: A General Guide to Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure is a well-established process. The following sections outline the typical methodologies that would be employed for a compound like this compound.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For piperidine derivatives, several techniques are commonly employed.[3][5][6][7]

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate.[3]

Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[6]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined using least-squares methods to best fit the experimental data, resulting in the final, accurate crystal structure.

General Experimental Workflow

The process of determining a crystal structure from synthesis to final data analysis can be visualized as a sequential workflow.

Caption: A general workflow for small molecule single-crystal X-ray diffraction.

References

The Biological Activity of 4-(4'-Carboxyphenyl)piperidine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4'-carboxyphenyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapies for a range of diseases, most notably those with an inflammatory etiology. This technical guide provides a comprehensive overview of the biological activities of this class of compounds, with a primary focus on their role as antagonists of the C-C chemokine receptor type 2 (CCR2). We delve into the structure-activity relationships (SAR), quantitative pharmacological data, detailed experimental protocols for key biological assays, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting inflammatory and other disease pathways.

Introduction: The this compound Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for the design of small molecule inhibitors targeting a variety of biological macromolecules. The incorporation of a 4'-carboxyphenyl group at the 4-position of the piperidine ring has proven to be a particularly fruitful strategy in the quest for potent and selective antagonists of chemokine receptors, especially CCR2.[2] The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in critical interactions with the target receptor. This guide will explore the biological landscape of these derivatives, with a strong emphasis on their anti-inflammatory properties mediated through CCR2 antagonism.

The CCL2-CCR2 Signaling Axis: A Key Inflammatory Pathway

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, memory T-cells, and natural killer cells. Its biological effects are primarily mediated through its interaction with the G protein-coupled receptor (GPCR), CCR2. The CCL2/CCR2 signaling axis is a central player in the recruitment of inflammatory cells to sites of tissue injury and inflammation, and its dysregulation has been implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[3]

Upon binding of CCL2 to CCR2, a conformational change in the receptor is induced, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Further downstream signaling involves the activation of key pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The culmination of this signaling cascade is the promotion of cellular responses critical for inflammation, including chemotaxis, cell survival, and proliferation.

Figure 1: Simplified CCL2-CCR2 Signaling Pathway.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological activity reported for this compound derivatives is their potent antagonism of the CCR2 receptor. Structure-activity relationship studies have revealed key structural features that govern their potency and selectivity.

Table 1: Structure-Activity Relationship of Selected this compound Derivatives as CCR2 Antagonists

| Compound ID | R1 | R2 | CCR2 Binding IC50 (nM) | Reference |

| 1 | H | 1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)-3-methyl | 22 | [3] |

| 2 | H | 1-Alkyl-cyclopentane carboxamide | Potent (specific value not provided) | [2] |

| 3 | Methyl | 1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl) | Not specified, but potent | [3] |

Note: This table is a representative summary. The cited literature should be consulted for a more extensive list of compounds and their activities.

Key SAR observations include:

-

The Carboxyphenyl Moiety: The carboxylic acid group is often crucial for high-affinity binding to CCR2. It is believed to form a key salt bridge interaction with a basic residue in the receptor binding pocket.

-

The Piperidine Ring: The piperidine serves as a central scaffold, and its substitution pattern significantly influences potency and pharmacokinetic properties.

-

Substituents on the Piperidine Nitrogen: Large, lipophilic substituents on the piperidine nitrogen are generally well-tolerated and can enhance potency by occupying a hydrophobic pocket within the receptor.

-

Stereochemistry: The stereochemistry of substituents on both the piperidine ring and its appendages can have a profound impact on biological activity, highlighting the specific conformational requirements for optimal receptor binding.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. The following sections provide methodologies for key in vitro assays.

CCR2 Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for CCR2 Radioligand Binding Assay

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the this compound derivative.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with an ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow for Monocyte Chemotaxis Assay

Figure 3: Workflow for a Monocyte Chemotaxis Assay.

Detailed Protocol:

-

Cell Preparation:

-

Use a CCR2-expressing cell line (e.g., the human monocytic cell line THP-1) or freshly isolated primary monocytes.

-

Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density (e.g., 1 x 10⁶ cells/mL).

-

-

Assay Setup (Transwell System):

-

Use a chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane (typically 5 µm pore size for monocytes).

-

In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis (this should be determined empirically). Include a negative control with medium alone.

-

In a separate plate, pre-incubate the cell suspension with various concentrations of the this compound derivative or vehicle control for 30-60 minutes at 37°C.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).

-

Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, a fluorescent-based method can be used for quantification.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy and Pharmacokinetics

Several this compound derivatives have demonstrated efficacy in preclinical animal models of inflammatory diseases. For instance, in a rat model of adjuvant-induced arthritis, a potent CCR2 antagonist from this class showed excellent efficacy.[4] The pharmacokinetic profiles of these compounds are a critical aspect of their development. Good oral bioavailability and systemic exposure are necessary for in vivo pharmacological studies. For example, the CCR2 antagonist INCB3344, which shares structural similarities, possesses good oral bioavailability in rodents.[5]

Synthesis

The synthesis of this compound derivatives typically involves multi-step sequences. A general approach often starts with a commercially available piperidine precursor, followed by the introduction of the carboxyphenyl group at the 4-position and subsequent elaboration of the piperidine nitrogen.

Generalized Synthetic Scheme

A common synthetic route involves the Suzuki or Negishi cross-coupling of a 4-halo- or 4-triflyloxy-piperidine derivative with a 4-boronic acid or 4-zinc-phenyl ester, followed by ester hydrolysis to yield the desired carboxylic acid. The substituent on the piperidine nitrogen can be introduced at various stages of the synthesis, often through reductive amination or N-alkylation. A detailed synthetic procedure for a representative compound can be found in the supplementary information of relevant publications.[6][7]

Clinical Development

The therapeutic potential of targeting the CCL2/CCR2 axis has led to the clinical investigation of several CCR2 antagonists for various inflammatory and metabolic diseases. For instance, the CCR2 antagonist JNJ-41443532 has been evaluated in a Phase 2 clinical trial for type 2 diabetes mellitus.[8] While the clinical development of compounds with the specific this compound scaffold is an active area of research, detailed public information on specific clinical candidates is often limited.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective CCR2 antagonists. The wealth of available structure-activity relationship data, coupled with established in vitro and in vivo models, provides a solid foundation for the design and optimization of novel drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate the research and development efforts of scientists working to translate the therapeutic potential of this compound class into clinical reality. Continued exploration of this scaffold is warranted to address the significant unmet medical need in a wide range of inflammatory and other diseases.

References

- 1. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, structure-activity relationships (SAR), and experimental protocols associated with novel analogues based on this core structure, with a primary focus on their development as serotonin 5-HT2C receptor positive allosteric modulators (PAMs).

Introduction: Targeting the Serotonin 5-HT2C Receptor

Targeting the serotonin (5-HT) 5-HT2C receptor allosterically offers a promising therapeutic strategy for chronic conditions such as obesity and substance use disorders by potentiating the effects of the endogenous neurotransmitter, serotonin.[1][2] Research efforts have focused on optimizing the 4-alkylpiperidine-2-carboxamide scaffold to enhance drug-like properties.[1][2][3] By replacing a long undecyl moiety at the 4-position with cyclohexyl- or phenyl-containing fragments, researchers aimed to decrease lipophilicity and the number of rotatable bonds.[1][2][3]

This optimization led to the discovery of compound 12 (CTW0415) , a 5-HT2C receptor PAM with improved pharmacokinetic properties and fewer off-target interactions compared to earlier series of molecules.[1][2][3][4] The in vivo efficacy of compound 12 has been demonstrated in its ability to potentiate the effects of a selective 5-HT2C receptor agonist in a drug discrimination assay.[1][2]

Structure-Activity Relationship (SAR) Studies

Initial SAR studies on the 4-phenylpiperidine-2-carboxamide scaffold revealed that modifications to the lipophilic tail (LT) at the 4-position significantly impact activity. While shorter alkyl chains (methyl to n-methyl) were found to be inactive, the incorporation of a phenyl or cyclohexyl ring as the LT, combined with a privileged 1,2-diol moiety as the polar head (PH), resulted in potent 5-HT2C PAMs.[1]

Notably, compounds 12 and 13 , which feature a phenyl and a cyclohexyl ring as the LT respectively, along with an (S)-1,2-diol moiety, displayed significant potentiation of 5-HT-evoked responses.[1][3] This finding was unexpected as it represented a significant structural departure from the previously established long alkyl chain compounds, highlighting the importance of the 1,2-diol fragment.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for key 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor PAMs. The data represents the potentiation of 5-HT-induced intracellular calcium release in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR–CHO cells).

| Compound | Lipophilic Tail (LT) | Polar Head (PH) Isomer | 5-HT Emax (% of 5-HT alone) | p-value (vs. 5-HT alone) |

| 3 | Undecyl | (S)-1,2-diol | 123.2 ± 4.1 | < 0.05 |

| 12 (CTW0415) | Phenyl | (S)-1,2-diol | 127.4 ± 8.79 | < 0.05 |

| 13 | Cyclohexyl | (S)-1,2-diol | 117.9 ± 4.71 | < 0.05 |

Data extracted from Wold, E. A., et al. (2020).[1][3]

Experimental Protocols

This assay is a primary method for evaluating the activity of compounds as 5-HT2C receptor PAMs.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR–CHO) are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Incubation: The cells are then incubated with either the test compound at a specific concentration (e.g., 10 μM) or vehicle (Hank's Balanced Salt Solution - HBSS).

-

5-HT Stimulation: Following incubation, cells are stimulated with a range of serotonin (5-HT) concentrations.

-

Data Acquisition: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity.

-

Data Analysis: Concentration-response curves for 5-HT in the presence and absence of the test compound are generated to determine the maximum effect (Emax) and the concentration of 5-HT that produces 50% of the maximal response (EC50).[1]

To assess the selectivity of promising compounds, they are screened against a panel of other G-protein coupled receptors (GPCRs) and monoamine transporters.

Methodology:

Compound 12 was submitted to the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[1] It was tested at a concentration of 10 μM against a wide array of biologically relevant targets. A compound is generally considered to have significant interaction if it produces greater than 50% inhibition in the binding or functional assay for a given target.[1]

Results for Compound 12:

At a concentration of 10 μM, compound 12 did not exhibit more than 50% inhibition at any of the screened GPCRs or monoamine transporters, indicating a favorable off-target profile.[1] Furthermore, compound 12 and other validated 5-HT2C PAMs did not significantly alter the Emax or EC50 of 5-HT-induced calcium release in cells expressing the 5-HT2A receptor, demonstrating selectivity against this closely related receptor subtype.[1]

Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway.

Upon activation by serotonin, the 5-HT2C receptor stimulates phospholipase Cβ (PLCβ) via the Gαq protein.[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The 4-phenylpiperidine-2-carboxamide PAMs enhance this signaling cascade in the presence of serotonin.

Conclusion

The discovery of 4-phenylpiperidine-2-carboxamide analogues, exemplified by compound 12 (CTW0415) , represents a significant advancement in the development of 5-HT2C receptor positive allosteric modulators.[1][2][3] Through strategic structural modifications, researchers have identified compounds with enhanced drug-like properties, including improved pharmacokinetics and reduced off-target activity.[1][2][4] The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for the further development of this chemical series as potential therapeutics for a range of central nervous system disorders.

References

- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(4'-Carboxyphenyl)piperidine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4'-carboxyphenyl)piperidine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its rigid piperidine ring provides a defined three-dimensional structure, while the carboxyphenyl group offers a key interaction point for polar contacts with biological targets and a handle for further chemical modification. This document provides detailed application notes on the use of this scaffold in targeting various enzymes implicated in disease, summarizes relevant quantitative data, and offers experimental protocols for key biological assays.

I. Therapeutic Applications and Target-Specific Notes

The this compound core and its derivatives, particularly piperidine-4-carboxamides, have shown promise in the development of inhibitors for several key enzyme targets.

Secretory Glutaminyl Cyclase (sQC) Inhibition for Alzheimer's Disease

Application Focus: Secretory glutaminyl cyclase (sQC) is a key enzyme in the formation of pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are highly neurotoxic and act as seeds for the aggregation of Aβ plaques in Alzheimer's disease.[1][2] Inhibition of sQC is a promising therapeutic strategy to halt the progression of this neurodegenerative disorder.[1][2]

Design Strategy: The piperidine-4-carboxamide moiety, a close derivative of the this compound scaffold, has been identified as a novel scaffold for sQC inhibitors.[1][3] The core structure can be elaborated to optimize binding within the sQC active site. Molecular docking and structure-activity relationship (SAR) studies can guide the design of more potent inhibitors.

DNA Gyrase Inhibition for Antibacterial Agents

Application Focus: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4][5] Its absence in eukaryotes makes it an excellent target for the development of novel antibacterial drugs.[4][5]

Design Strategy: Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors.[5][6] These compounds can be designed to interact with the GyrA and GyrB subunits of the enzyme, leading to DNA damage and bacterial cell death.[6] SAR studies can focus on modifications of the piperidine and carboxamide moieties to enhance potency and spectrum of activity.

Matrix Metalloproteinase (MMP) Inhibition for Osteoarthritis and Cancer

Application Focus: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13, is implicated in the cartilage degradation seen in osteoarthritis and in cancer metastasis.[7]

Design Strategy: The piperidine scaffold can be incorporated into the design of potent and selective MMP inhibitors. The carboxylic acid or a hydroxamate derivative can act as a zinc-binding group, while substitutions on the piperidine ring and the phenyl group can be optimized to achieve selectivity for specific MMPs, such as MMP-13, over others to minimize side effects.[7]

Tyrosinase Inhibition for Hyperpigmentation Disorders

Application Focus: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Inhibition of tyrosinase is a common strategy for the treatment of hyperpigmentation disorders and is also of interest in the cosmetics industry.[8]

Design Strategy: Piperidine derivatives have been explored as tyrosinase inhibitors.[8] The design of new analogs can focus on creating molecules that can effectively bind to the active site of tyrosinase, often through interactions with the copper ions present in the catalytic center.

II. Data Presentation: Quantitative Analysis of Piperidine Derivatives

The following tables summarize the inhibitory activities of various piperidine derivatives against the aforementioned targets. While not all compounds contain the exact this compound scaffold, they represent structurally related molecules and provide a strong basis for hit-to-lead optimization.

Table 1: Inhibitory Activity of Piperidine Derivatives against Secretory Glutaminyl Cyclase (sQC)

| Compound ID | Scaffold | Target | IC50 (µM) | Reference |

| Cpd-41 | Piperidine-4-carboxamide | sQC | 34 | [1][3] |

Table 2: Inhibitory Activity of Piperidine-4-Carboxamide (P4C) Analogs against M. abscessus DNA Gyrase

| Compound ID | Modification | Target | MIC (µM) | IC50 (µM) | Reference |

| 844 | Parent Compound | M. abscessus | - | - | [4] |

| 844-TFM | 4-Trifluoromethylphenyl | M. abscessus | 1.5 | 1.5 | [4] |

| Gepotidacin | Reference Compound | M. abscessus | - | 2 | [4] |

Table 3: Inhibitory Activity of Piperidine Derivatives against Matrix Metalloproteinases (MMPs)

| Compound ID | Scaffold | Target | IC50 (nM) | Ki (nM) | Reference |

| 24f | Carboxylic acid derivative | MMP-13 | 0.5 | 0.19 | [7] |

| 19v | α-Sulfone-α-piperidine hydroxamate | MMP-2, -9, -13 | Potent | - | [9] |

| 20 | Piperazine-based hydroxamate | MMP-13 | 1.3 | - | |

| MMP-9 | 1.9 | - | |||

| MMP-3 | 18 | - | |||

| MMP-1 | 24 | - |

Table 4: Inhibitory Activity of Piperidine Derivatives against Mushroom Tyrosinase

| Compound ID | Scaffold | Target | IC50 (µM) | Reference |

| 2d | 4-(4-fluorobenzyl)piperidine derivative | Mushroom Tyrosinase | 7.56 | [8] |

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

This protocol is based on a fluorometric assay to measure sQC activity.

Materials:

-

Recombinant human sQC

-

Fluorogenic sQC substrate (e.g., H-Gln-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-